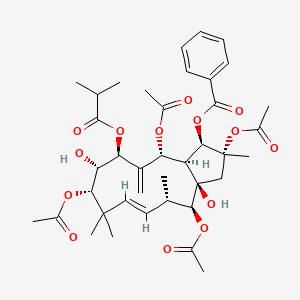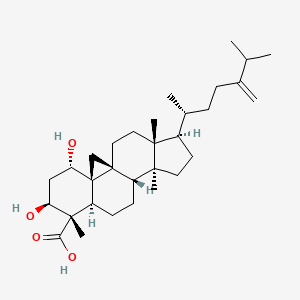
14beta-Benzoyloxy-2-deacetylbaccatin VI
Vue d'ensemble
Description
14beta-Benzoyloxy-2-deacetylbaccatin VI is a derivative of baccatin III, a precursor to the potent anticancer drug paclitaxel (Taxol). Baccatin III derivatives, including 14beta-benzoyloxybaccatin VI, are crucial for synthesizing second-generation taxanes, demonstrating significant anticancer activity. The compound is isolated from the leaves and stems of Taxus chinensis and plays a vital role in semisynthetic approaches to anticancer drug development (Wang et al., 2004).
Synthesis Analysis
14beta-Benzoyloxy-2-deacetylbaccatin VI is synthesized through several steps from 10-deacetylbaccatin III, a compound readily available from various yew species. Key steps include hydroxylation, protective group manipulations, and the coupling of the benzoyloxy moiety at the 14beta position. This synthesis pathway offers a practical approach to obtaining key intermediates for the development of new taxanes with potential anticancer properties (Baldelli et al., 2003).
Molecular Structure Analysis
The molecular structure of 14beta-Benzoyloxy-2-deacetylbaccatin VI was elucidated using 1D and 2D NMR spectroscopy techniques. These methods allowed for the determination of the compound's complex structure, including the oxetane ring and the specific placement of the benzoyloxy group at the 14beta position, which is crucial for its biological activity (Wang et al., 2004).
Chemical Reactions and Properties
14beta-Benzoyloxy-2-deacetylbaccatin VI undergoes various chemical reactions, crucial for the synthesis of more potent taxane derivatives. These reactions include selective hydrolysis, esterification, and acylation, which modify the compound's structure and enhance its antitumor activity. The presence of the benzoyloxy group significantly impacts the compound's reactivity and its utility as an intermediate in synthesizing new anticancer agents (Barboni et al., 2006).
Physical Properties Analysis
While specific physical properties of 14beta-Benzoyloxy-2-deacetylbaccatin VI are not detailed in the available literature, such compounds typically exhibit properties relevant to their solubility, crystallinity, and stability. These characteristics are essential for the compound's handling, formulation, and application in drug synthesis processes.
Chemical Properties Analysis
The chemical properties of 14beta-Benzoyloxy-2-deacetylbaccatin VI, including its reactivity and interactions with other molecules, play a crucial role in its utility as a precursor for semisynthetic taxane derivatives. The compound's ability to undergo selective reactions at specific sites enables the synthesis of targeted taxane derivatives with enhanced biological activity and potential therapeutic applications (Barboni et al., 2006).
Applications De Recherche Scientifique
Identification and Structure Elucidation
- Isolation from Taxus chinensis: 14beta-Benzoyloxy-2-deacetylbaccatin VI, along with other similar compounds, was isolated from the leaves and stems of Taxus chinensis. Its structure was elucidated using 1D and 2D NMR spectroscopy (Wang, Peng, Zhao, Xu, Zhao, & Sun, 2004).
Semisynthesis of Anticancer Drugs
- Synthesis of Ortataxel: 14beta-Benzoyloxy-2-deacetylbaccatin VI is used as a starting material for the synthesis of second-generation anticancer taxoid ortataxel. Key steps in this process involve C(14)beta hydroxylation and C(13) carbonyl group reduction (Baldelli et al., 2003).
Studies on Bioavailability and Antitumor Activity
- Bioavailability and Activity of IDN5109: IDN5109, derived from 14beta-hydroxy-10-deacetylbaccatin III and closely related to 14beta-Benzoyloxy-2-deacetylbaccatin VI, showed good oral bioavailability and potent antitumor activity. This was significant in the context of tumor cell lines expressing the multidrug resistant phenotype (Nicoletti et al., 2000).
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,9,11,12,15-pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O15/c1-17-26-28(49-20(4)40)31(50-21(5)41)35(9)24(47-18(2)38)15-25-36(16-46-25,52-22(6)42)29(35)30(43)37(45,34(26,7)8)32(27(17)48-19(3)39)51-33(44)23-13-11-10-12-14-23/h10-14,24-25,27-32,43,45H,15-16H2,1-9H3/t24-,25+,27+,28+,29-,30-,31-,32-,35+,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJVBWJAVYPFDJ-PRWXGGKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1OC(=O)C)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14beta-Benzoyloxy-2-deacetylbaccatin VI | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






